molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6

1H-pyrazolo[4,3-b]pyridine

Cat. No. B1257534
CAS RN: 272-52-6
M. Wt: 119.12 g/mol
InChI Key: AMFYRKOUWBAGHV-UHFFFAOYSA-N
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Patent
US09334278B2

Procedure details

A 250 mL Parr bottle was charged with a solution of 1H-pyrazolo[4,3-b]pyridine (2 g, 16.8 mmol, obtained from J&W PharmLab, LLC) in TFA (20.0 mL) and platinum(IV) oxide (381 mg, 1.68 mmol). The reaction mixture was evacuated twice with hydrogen and shaken under 55 psi pressure of hydrogen for 24 h. The reaction mixture was filtered over celite, and the filter cake washed with 5% methanol in CH2Cl2. The filtrate was concentrated in vacuo to afford a light brown oil that was dissolved in methanol (20 mL). Concentrated ammonium hydroxide solution was added drop wise until the pH remained basic (pH 8). The mixture was concentrated in vacuo then the residue adsorbed on silica gel and purified by chromatography (silica, 150 g column, 50 μm from Analogix, 0 to 5% of a 9:1 methanol:ammonium hydroxide solution in dichloromethane, 15 min) to give a yellow oil. This oil solidified upon drying under high vacuum to yield 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1.712 g, 13.9 mmol, 83%) as a yellow solid. 1H NMR (CHLOROFORM-d) d: 7.09 (s, 1H), 3.14-3.25 (m, 2H), 2.76 (t, J=6.6 Hz, 2H), 1.88-2.02 (m, 2H). MS (EI/CI) m/z: 124.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
381 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[OH-].[NH4+]>C(O)(C(F)(F)F)=O.CO.[Pt](=O)=O>[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][NH:5][C:4]=2[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1N=CC2=NC=CC=C21
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
381 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken under 55 psi pressure of hydrogen for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated twice with hydrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
the filter cake washed with 5% methanol in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light brown oil that
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, 150 g column, 50 μm from Analogix, 0 to 5% of a 9:1 methanol:ammonium hydroxide solution in dichloromethane, 15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
upon drying under high vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1N=CC=2NCCCC21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.9 mmol
AMOUNT: MASS 1.712 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.